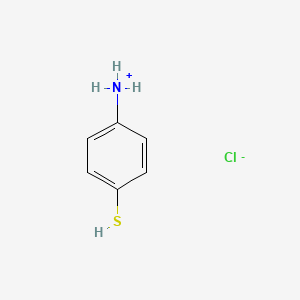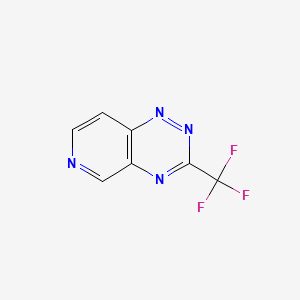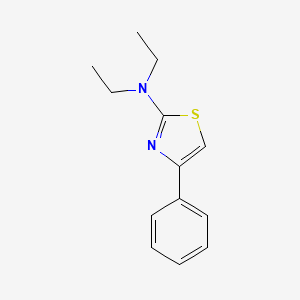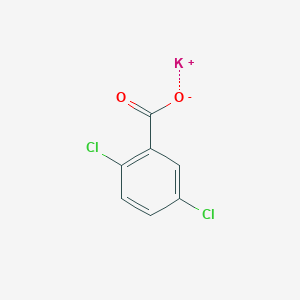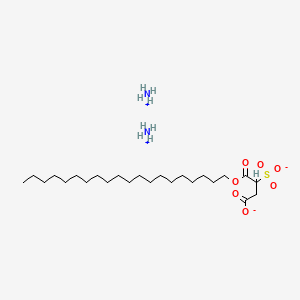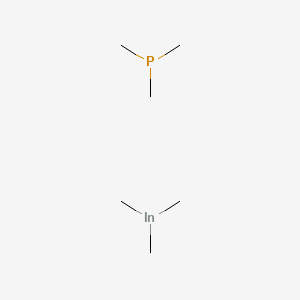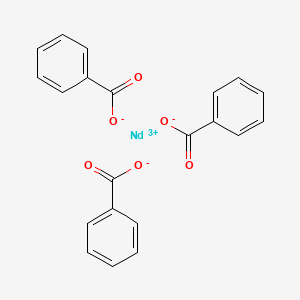
Neodymium(3+) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+) benzoate is a coordination compound formed by the interaction of neodymium ions and benzoate ions. Neodymium is a rare earth element known for its magnetic properties, while benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. The compound has the molecular formula C21H15NdO6 and a molar mass of 507.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(3+) benzoate can be synthesized through the reaction of neodymium(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{NdCl}_3 + 3 \text{C}_6\text{H}_5\text{COONa} \rightarrow \text{Nd(C}_6\text{H}_5\text{COO)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of neodymium oxide with benzoic acid under specific conditions. The process includes dissolving neodymium oxide in a suitable solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction and the product is purified through crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: Ligand exchange reactions using various organic ligands.
Major Products:
Oxidation: Formation of neodymium(III) oxide and benzoic acid derivatives.
Reduction: Formation of neodymium(II) compounds.
Substitution: Formation of new neodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+) benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and in the development of advanced materials for electronic devices
Wirkmechanismus
The mechanism of action of neodymium(3+) benzoate involves the coordination of neodymium ions with benzoate ligands. This coordination enhances the stability and solubility of the compound. The neodymium ions can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions and coordination bonds. These interactions can influence the biological activity of the compound and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Neodymium(III) chloride (NdCl3): A common neodymium compound used in various chemical reactions.
Neodymium(III) nitrate (Nd(NO3)3): Used in the synthesis of other neodymium compounds and as a catalyst.
Neodymium(III) acetate (Nd(CH3COO)3): Utilized in organic synthesis and as a precursor for other neodymium complexes.
Uniqueness: Neodymium(3+) benzoate is unique due to its specific coordination with benzoate ligands, which imparts distinct chemical and physical properties. The aromatic nature of the benzoate ligands enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20765-15-5 |
|---|---|
Molekularformel |
C21H15NdO6 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
neodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Nd/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
HPCGPGSYNUPEKZ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


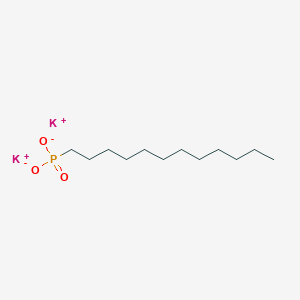

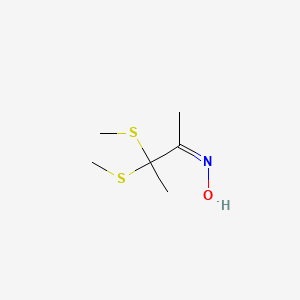

![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

